molecular formula C15H18N2O4 B2734819 methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate CAS No. 1421524-10-8

methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate

Cat. No.: B2734819
CAS No.: 1421524-10-8
M. Wt: 290.319
InChI Key: OBYSUDGIUHLZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of azetidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N-methylazetidine: A simpler azetidine derivative with fewer functional groups.

    Azetidine-3-carboxamide: A compound with a similar core structure but different substituents.

Uniqueness

Methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(1-acetylazetidine-3-carbonyl)-methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10(18)17-8-11(9-17)14(19)16(2)13-7-5-4-6-12(13)15(20)21-3/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYSUDGIUHLZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N(C)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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